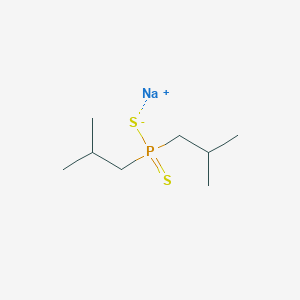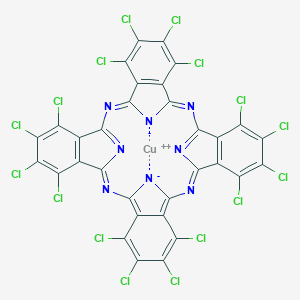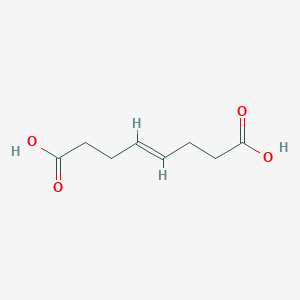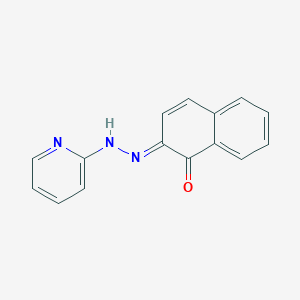
Selenium-80
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium-80 is an isotope of Selenium . It has a mass number of 80, which is the number of nucleons (protons and neutrons). It has an atomic number of 34, which is the number of protons, and 46 neutrons . The isotopic mass of Selenium-80 is 79.916522 (8) u .
Synthesis Analysis
Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . The biologically synthesized Selenium nanoparticles demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .
Molecular Structure Analysis
Naturally, selenium exists in two forms: inorganic (selenite and selenate) and organic (selenomethionine and selenocysteine). Selenium is found in the form of both crystalline and amorphous polymorphic structures in nature .
Physical And Chemical Properties Analysis
Selenium-80 has a mass number of 80, an atomic number of 34, and 46 neutrons . Its isotopic mass is 79.916522 (8) u, and its nuclide mass is 79.8978709 u . Selenium has a melting point of 220.8°C and a boiling point of 685°C . Its density is 4.81 g/cm³ .
Aplicaciones Científicas De Investigación
Biotechnology and Environmental Applications :
- Selenium biomineralization by bacteria can be used for bioremediation and wastewater treatment by removing selenium from contaminated waters and sequestering it in a reusable form (Nancharaiah & Lens, 2015).
Agricultural Applications :
- Biofortification and phytoremediation techniques using Selenium can increase its accumulation in crops and clean up Selenium-contaminated environments. These techniques can be optimized using knowledge from model crops and biotechnologies like microbial inoculation (Wu et al., 2015).
Human Health :
- Selenium is an essential trace element with roles in antioxidant properties and potential chemotherapeutic effects. Its significance in human health is still a subject of active research (Schomburg, 2016).
Analytical Chemistry Applications :
- Development of analytical methodologies using stable isotopes of Selenium, including Selenium-80, for studies of its absorption and metabolism in humans (Janghorbani et al., 1981).
Geochemistry and Isotope Research :
- Research on Selenium isotope fractionation has provided insights into reactions such as dissimilatory Se reduction, assimilation by plants, and others, which are important for understanding Selenium's biogeochemical processes (Johnson, 2004).
Speciation Analysis in Biological Samples :
- Selenium speciation analysis in biological samples is crucial for understanding its role in nutrition and in preventing diseases. Reliable and validated analytical methods are essential for characterizing Selenium-containing products (Połatajko et al., 2006).
Mecanismo De Acción
Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA . Selenium is a part of selenoproteins and selenocompounds within the human body, playing a critical role in reproduction, DNA synthesis, thyroid hormone, metabolism, and protection from infections and oxidative damage .
Safety and Hazards
Direcciones Futuras
Selenium nanoparticles have attracted the interest of many researchers due to their biocompatibility, bioavailability, and low toxicity . They are being used in various biomedical applications and have broad prospects in the food and medical industries . Selenium is also being used in end-to-end testing, and its usage is expected to increase .
Propiedades
IUPAC Name |
selenium-80 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBHKTXTAQXES-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[80Se] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.91652 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Selenium-80 | |
CAS RN |
14681-72-2 |
Source


|
| Record name | Selenium, isotope of mass 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014681722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


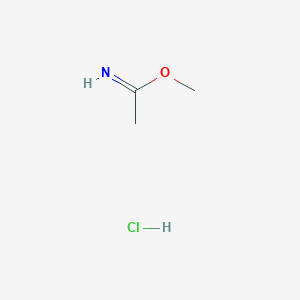
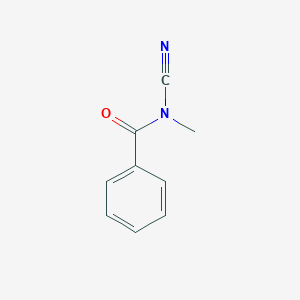

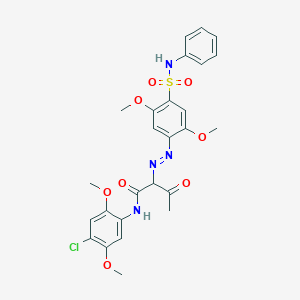
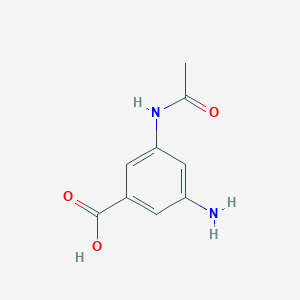
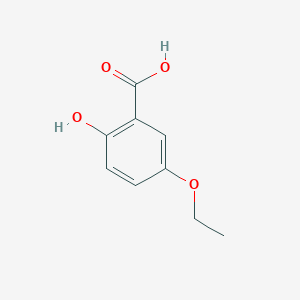
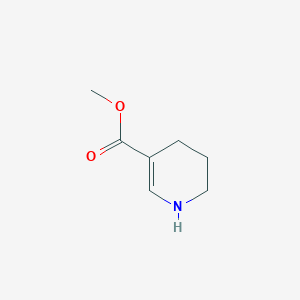
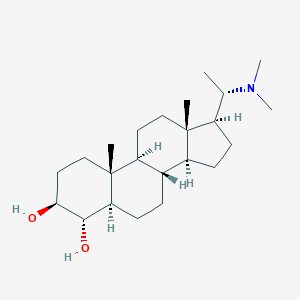
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)
